N-Methyl-3-indoleglyoxylic acid
Description
Significance of the Indole (B1671886) Scaffold in Bioactive Molecules and Natural Products Research
The indole scaffold, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a cornerstone in medicinal chemistry and natural products research. mdpi.com This heterocyclic system is a fundamental component of numerous bioactive molecules, including the amino acid tryptophan. researchgate.net Its presence is widespread in nature, found in a vast array of alkaloids isolated from plants, fungi, and marine organisms like algae and sponges. mdpi.comnih.govnih.gov
The structural versatility of the indole ring allows it to serve as a "privileged scaffold," meaning it can bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. mdpi.commdpi.com Consequently, indole-containing compounds have been developed into drugs with applications including anti-inflammatory, antimicrobial, and anticancer therapies. mdpi.commdpi.commdpi.com The rich biological activity of natural indole alkaloids, such as vincristine and reserpine, has spurred significant research into synthesizing novel derivatives for drug discovery. nih.gov Researchers continuously explore indole derivatives as potential leads for new therapeutics to address significant healthcare challenges, including drug-resistant cancers and pathogens. nih.govmdpi.com
Overview of Indoleglyoxylic Acid as a Versatile Synthetic Intermediate
Indole-3-glyoxylic acid is a key derivative of indole that serves as a versatile building block in organic synthesis. chemimpex.com Its chemical structure features a glyoxylic acid group (-CO-COOH) at the C3 position of the indole ring, a common site for electrophilic substitution. researchgate.net This arrangement of functional groups makes it a valuable precursor for creating more complex molecules.
In synthetic chemistry, Indole-3-glyoxylic acid is utilized as a reactant for producing a variety of compounds. It is an intermediate in the synthesis of tertiary amides and has been used to prepare analogs of indole phytoalexins with potential anticancer properties. sigmaaldrich.com Its utility extends to the total synthesis of other complex heterocyclic structures, demonstrating its role as a foundational component in multi-step synthetic pathways. sigmaaldrich.com The compound's reactivity and stability make it a reliable choice for researchers developing novel therapeutic agents and other bioactive molecules. chemimpex.com
Table 1: Chemical Properties of Indole-3-glyoxylic acid
| Property | Value | Source |
| CAS Number | 1477-49-2 | chemimpex.comsigmaaldrich.comnih.gov |
| Molecular Formula | C₁₀H₇NO₃ | chemimpex.comsigmaaldrich.comnih.gov |
| Molecular Weight | 189.17 g/mol | chemimpex.comsigmaaldrich.comnih.gov |
| Appearance | Yellow solid | chemimpex.com |
| Melting Point | 217 °C (decomposes) | sigmaaldrich.com |
Contextualization of N-Methylation within Indole Chemistry and Biological Activity
N-methylation, the addition of a methyl group to the nitrogen atom (position 1) of the indole ring, is a significant chemical modification in indole chemistry. This structural alteration is frequently found in nature; many indole alkaloids and other bioactive compounds exist in their N-methylated form. st-andrews.ac.ukgoogle.com The presence of the N-methyl group can profoundly influence the molecule's biological and pharmacological properties. st-andrews.ac.uk
From a chemical synthesis perspective, the N-alkylation of indoles is a crucial step in preparing many target molecules. st-andrews.ac.uk Various methods have been developed to achieve this transformation, often involving the deprotonation of the indole nitrogen followed by reaction with a methylating agent. google.com The development of efficient and selective N-methylation protocols is an active area of research, aiming to provide accessible routes to complex N-methylated indole derivatives for drug discovery programs. acs.orgacs.org The resulting compound, N-Methyl-3-indoleglyoxylic acid, combines the features of the indoleglyoxylic acid intermediate with the specific modification of N-methylation.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51584-18-0 | appchemical.comlabshake.com |
| Molecular Formula | C₁₁H₉NO₃ | appchemical.comlabshake.com |
| Molecular Weight | 203.19 g/mol | appchemical.comlabshake.com |
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-6-8(10(13)11(14)15)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQAQVXJQOQUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404600 | |
| Record name | N-Methyl-3-indoleglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51584-18-0 | |
| Record name | N-Methyl-3-indoleglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-3-indoleglyoxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for N Methyl 3 Indoleglyoxylic Acid and Analogues
Synthetic Routes to 3-Indoleglyoxylic Acid and its Esters
The primary and most direct method for creating the 3-indoleglyoxylic acid structure involves the acylation of indole (B1671886) at the C3 position. The high nucleophilicity of the C3 position on the indole ring makes it highly reactive toward electrophiles, a property that is exploited in this synthesis.
A common and efficient pathway commences with the reaction between indole and oxalyl chloride. sciencemadness.org This electrophilic acylation reaction yields indol-3-ylglyoxyl chloride, a reactive intermediate that can be readily converted to the corresponding carboxylic acid or ester. sciencemadness.org The intermediate is typically generated as a yellow crystalline solid which should be used promptly due to its tendency to deteriorate at room temperature. sciencemadness.org Subsequent treatment of this intermediate with an alcohol leads to the formation of the desired ester.
The conversion of the intermediate acid chloride or the corresponding carboxylic acid to its methyl ester can be achieved under basic conditions. Sodium methoxide in methanol provides a potent nucleophile, the methoxide ion (CH₃O⁻), which readily attacks the electrophilic carbonyl carbon of the glyoxylyl group. While sodium methoxide is highly efficient as a catalyst for the direct amidation of esters, its basic nature also facilitates esterification. rsc.orgvander-lingen.nl The reaction proceeds via a nucleophilic acyl substitution mechanism. For the reaction to be successful, anhydrous conditions are crucial, as the presence of water would lead to the competing saponification of the ester product. vander-lingen.nl
Alternatively, esterification can be performed under acidic conditions, which offers advantages such as easier product work-up and the use of a reusable catalyst. nih.gov Dowex brand ion-exchange resins, particularly strongly acidic cation-exchange resins like Dowex 50W-X8, serve as effective heterogeneous catalysts for this transformation. nih.govresearchgate.net In this method, the resin provides a solid source of protons (H⁺) that activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This method is considered environmentally friendly and is suitable for a variety of esterification reactions. nih.gov The general procedure involves stirring the carboxylic acid and the resin in methanol, with reaction times varying from hours to overnight, sometimes with moderate heating to increase the reaction rate. nih.govripublication.com
| Condition | Catalyst/Reagent | Solvent | Key Features |
|---|---|---|---|
| Basic | Sodium Methoxide (NaOMe) | Methanol (MeOH) | - Strong nucleophile (methoxide)
|
| Acidic | Dowex Ion-Exchange Resin (H⁺ form) | Methanol (MeOH) | - Heterogeneous catalyst
|
The key intermediate in this synthetic pathway is the 3-indoleglyoxylyl halide, most commonly 3-indoleglyoxylyl chloride. It is prepared by the direct reaction of indole with oxalyl chloride, typically in an anhydrous ether solvent like diethyl ether (Et₂O). sciencemadness.orgprepchem.com The reaction is an electrophilic acylation, where the highly reactive C3 position of indole attacks one of the carbonyl carbons of oxalyl chloride. sciencemadness.org This process does not require a Lewis acid catalyst, which is often necessary for Friedel-Crafts acylation on less reactive aromatic systems, due to the high reactivity of the indole nucleus. sciencemadness.org The product, 3-indoleglyoxylyl chloride, often precipitates from the reaction mixture as a yellow solid. sciencemadness.org This intermediate is a versatile reactant used in the synthesis of various bioactive molecules, including potential anticancer agents and HIV-1 inhibitors. sigmaaldrich.com
The synthesis of methyl indolyl-3-glyoxylate can be streamlined into a two-step, one-pot procedure. First, indole is reacted with oxalyl chloride in an anhydrous solvent to form the 3-indoleglyoxylyl chloride intermediate. Without isolating the intermediate, anhydrous methanol is then added to the reaction mixture. The methanol acts as a nucleophile, attacking the highly reactive acid chloride to form the methyl ester and liberating hydrogen chloride as a byproduct. This direct conversion is an efficient method for producing the ester precursor required for subsequent N-methylation.
Preparation via Indole and Oxalyl Chloride with Subsequent Esterification
Strategies for N-Methylation in Indole Systems Leading to Indoleglyoxylic Acid Derivatives
The final step in the synthesis of the target compound class is the alkylation of the indole nitrogen. This N-methylation is typically performed on the methyl indolyl-3-glyoxylate intermediate to prevent potential side reactions that could occur with a free carboxylic acid group. A variety of methods exist for the N-methylation of indoles, ranging from classic techniques to more modern, environmentally benign approaches.
One contemporary and "green" approach utilizes dimethyl carbonate (DMC) as the methylating agent. researchgate.net DMC is a non-toxic and biodegradable reagent. The reaction is often catalyzed by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which activates the DMC and facilitates the deprotonation of the indole N-H, leading exclusively to the N-methylated product. researchgate.netst-andrews.ac.uk
Another modern method employs phenyl trimethylammonium iodide (PhMe₃NI) as a safe, non-toxic, and easy-to-handle solid methylating agent. nih.gov This reagent provides excellent monoselectivity for N-methylation of indoles under mild basic conditions and demonstrates high functional group tolerance, making it attractive for late-stage functionalization. nih.gov
Traditional methods for N-methylation often involve the use of methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride (NaH). monash.edu While effective, these reagents are often toxic and corrosive, prompting the development of safer alternatives like DMC. researchgate.netst-andrews.ac.uk
| Methylating Agent | Catalyst/Base | Key Advantages | Considerations |
|---|---|---|---|
| Dimethyl Carbonate (DMC) | DABCO | - Environmentally friendly ("green")
| Requires catalyst for activation |
| Phenyl trimethylammonium iodide (PhMe₃NI) | Mild base (e.g., K₂CO₃) | - Safe, solid reagent
| Stoichiometric reagent |
| Methyl Iodide (MeI) | Sodium Hydride (NaH) | - Widely used and effective
| - Toxic reagent
|
Alkylation of Indoles to Yield N-Methylated Derivatives
The introduction of a methyl group at the nitrogen atom of the indole ring is a fundamental transformation in the synthesis of N-methyl-3-indoleglyoxylic acid precursors. Various methods have been developed to achieve this N-alkylation, ranging from classic techniques to more modern, greener approaches.
Traditionally, the N-methylation of indoles has been accomplished using reagents like methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride (NaH), sodium amide (NaNH₂), or sodium hydroxide (NaOH). While effective, these methods often involve hazardous reagents.
More contemporary and environmentally benign methods have gained prominence. One such approach utilizes dimethyl carbonate (DMC) as a green methylating agent. DMC is non-toxic and biodegradable. The N-methylation of indoles using DMC can be catalyzed by organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction mechanism is thought to involve the initial attack of the soft nucleophile DABCO on the methyl group of DMC, forming an N-methylated-DABCO cationic intermediate. This intermediate then facilitates the transfer of the methyl group to the indole nitrogen. masterorganicchemistry.com
Another innovative and monoselective N-methylation protocol employs quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents under mildly basic conditions. This method demonstrates broad applicability, tolerating a wide range of functional groups on the indole ring, including halides, ethers, nitro groups, aldehydes, esters, and nitriles. ucalgary.ca For instance, tryptamine-derived compounds can be exclusively methylated at the indole nitrogen in high yields. ucalgary.ca
The following table summarizes various N-alkylation methods for indoles.
| Alkylating Agent | Base/Catalyst | Key Features |
| Methyl Iodide | NaH, NaNH₂, NaOH | Classic method, effective but uses hazardous reagents. |
| Dimethyl Carbonate (DMC) | DABCO | Green, non-toxic methylating agent. masterorganicchemistry.com |
| Phenyl Trimethylammonium Iodide (PhMe₃NI) | Mild basic conditions | Monoselective, tolerates a wide range of functional groups. ucalgary.ca |
| N-Tosylhydrazones | Copper Iodide / Potassium Hydroxide | Efficient for a variety of N-alkylated indoles. commonorganicchemistry.com |
Synthesis of Methyl (1-Methylindolyl)-3-glyoxylate
A key intermediate in the synthesis of various indole-based compounds is methyl (1-methylindolyl)-3-glyoxylate. This compound can be efficiently prepared from 1-methylindole.
A common synthetic route involves the reaction of 1-methylindole with oxalyl chloride in a suitable solvent, such as diethyl ether, at reduced temperatures (0-5 °C). This reaction forms a yellow slurry of the intermediate indolyl-3-glyoxylyl chloride. Subsequent treatment of this intermediate with a solution of sodium methoxide in methanol at very low temperatures (below -60 °C) yields methyl (1-methylindolyl)-3-glyoxylate. The reaction is then warmed to room temperature and quenched with water. libretexts.org
Advanced Synthetic Transformations Involving Indoleglyoxylic Acid Derivatives
Derivatives of indoleglyoxylic acid serve as versatile building blocks for the construction of more complex molecular architectures, including bisindolylmaleimides and amide conjugates.
Condensation Reactions in Bisindolylmaleimide Synthesis
Bisindolylmaleimides are a class of compounds with significant biological activity, and their synthesis often involves the condensation of indole derivatives. A highly efficient method for preparing both symmetrical and unsymmetrical bisindolylmaleimides involves the condensation of indole-3-acetamides with methyl indole-3-glyoxylates. libretexts.org
This reaction is typically carried out in the presence of a strong base, such as a 1.0 M solution of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF). libretexts.org For example, the condensation of 1-methyl indole-3-acetamide with methyl (1-methylindolyl)-3-glyoxylate in the presence of KOtBu leads to the formation of the corresponding bisindolylmaleimide. This methodology is robust and tolerates a variety of functional groups on the indole rings. libretexts.org
The general reaction scheme for the synthesis of a bisindolylmaleimide from an indole-3-acetamide and a methyl indole-3-glyoxylate is depicted below.
| Reactant 1 | Reactant 2 | Base | Product |
| Indole-3-acetamide derivative | Methyl indole-3-glyoxylate derivative | Potassium tert-butoxide (KOtBu) | Bisindolylmaleimide |
Coupling Reactions (e.g., with Taurine) to Form Amide Conjugates
The carboxylic acid moiety of this compound can be readily converted into an amide through coupling reactions with various amines, including the biogenic amine taurine (2-aminoethanesulfonic acid). The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis, often facilitated by coupling reagents.
Standard peptide coupling conditions can be employed for this transformation. These methods typically involve the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides (like DCC or EDC) often in combination with additives like N-hydroxybenzotriazole (HOBt) or uronium and phosphonium salts (such as HATU or PyBOP).
The general process for the coupling of this compound with taurine would involve dissolving the indoleglyoxylic acid in a suitable aprotic solvent, followed by the addition of the coupling reagent and an organic base (e.g., diisopropylethylamine, DIPEA) to neutralize the resulting acidic byproducts. Taurine, or a protected form thereof, is then added to the reaction mixture to form the desired amide conjugate.
Reduction Reactions of Indoleglyoxylic Acid Esters and Amides
The carbonyl groups in indoleglyoxylic acid esters and amides can be selectively reduced to yield important classes of compounds, such as tryptamines.
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing esters and amides to alcohols and amines, respectively. masterorganicchemistry.comucalgary.calibretexts.orgic.ac.ukbyjus.comyoutube.com The reduction of methyl (1-methylindolyl)-3-glyoxylate with LAH provides a direct route to the corresponding tryptamine derivative, N-methyl-2-(1-methyl-1H-indol-3-yl)ethan-1-ol, which can be further processed to obtain the desired tryptamine.
The mechanism for the reduction of the ester group involves a two-step process. First, a hydride ion from LAH attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alcohol upon acidic workup. ucalgary.calibretexts.org
For the reduction of an indoleglyoxylic acid amide, LAH reduces the amide carbonyl group completely to a methylene group, directly yielding the corresponding tryptamine.
The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere. The ester or amide is added dropwise to a suspension of LAH at reduced temperatures (e.g., 0 °C) to control the exothermic reaction. After the reaction is complete, a careful workup procedure is required to quench the excess LAH and hydrolyze the aluminum complexes. commonorganicchemistry.combyjus.com
The following table outlines the reduction of indoleglyoxylic acid derivatives with Lithium Aluminum Hydride.
| Starting Material | Product | Key Reaction Steps |
| Methyl (1-methylindolyl)-3-glyoxylate | 2-(1-Methyl-1H-indol-3-yl)ethan-1-ol | 1. Nucleophilic attack by hydride. 2. Elimination of methoxide to form an aldehyde. 3. Second nucleophilic attack by hydride. 4. Protonation during workup. ucalgary.calibretexts.org |
| N-Methyl-3-indoleglyoxylamide | N-Methyltryptamine derivative | Complete reduction of the amide carbonyl to a methylene group. |
Reduction to Tryptophols via Alkali Metal Borohydrides
The reduction of indole-3-glyoxylic acids and their derivatives to the corresponding tryptophols represents a key transformation in the synthesis of various biologically active indole alkaloids. The use of alkali metal borohydrides, such as sodium borohydride (NaBH₄), offers a safer and more scalable alternative to other reducing agents like lithium aluminum hydride. This method proceeds smoothly and is suitable for large-scale preparations.
The process involves the reduction of a 3-indolylglyoxylic acid ester or acid halide with an alkali metal borohydride in a suitable solvent, typically an alcohol or an ether. The reaction is generally carried out at temperatures ranging from room temperature to the reflux temperature of the solvent. The choice of solvent and the molar ratio of the borohydride to the indole substrate are critical parameters that influence the reaction's efficiency and yield.
Detailed research has demonstrated the successful synthesis of tryptophol derivatives from various 3-indolylglyoxylates. For instance, the reduction of methyl 3-indolylglyoxylate using sodium borohydride in isopropanol at reflux has been reported to produce tryptophol in good yields. The reaction involves an initial exothermic phase, followed by a period of heating to ensure complete conversion.
Table 1: Reduction of 3-Indolylglyoxylates to Tryptophols using Sodium Borohydride
| Substrate | Solvent | Temperature (°C) | Molar Ratio (NaBH₄:Substrate) | Product | Yield (%) |
|---|---|---|---|---|---|
| Methyl 3-indolylglyoxylate | Isopropanol | Reflux | ~4:1 | Tryptophol | Not specified |
| Lower alkyl 3-indolylglyoxylate | Ethanol | 78 - 100 | 2:1 to 3:1 | Tryptophol | Not specified |
| Phenyl lower alkyl 3-indolylglyoxylate | Isopropanol | 78 - 100 | 2:1 to 3:1 | Tryptophol | Not specified |
| 3-Indolylglyoxylyl halide | Diglyme | 78 - 100 | 2:1 to 3:1 | Tryptophol | Not specified |
The mechanism of this reduction is believed to involve the initial reduction of the more reactive ketone carbonyl group of the glyoxylic acid derivative, followed by the reduction of the ester or acid halide functionality to the corresponding alcohol. The use of an excess of the borohydride reagent is common to ensure the complete reduction of both carbonyl groups.
Wolff Rearrangement in Indolyl Diazopropanedione Derivatives
The Wolff rearrangement is a versatile reaction in organic synthesis that converts α-diazocarbonyl compounds into ketenes through a 1,2-rearrangement with the extrusion of dinitrogen. nepjol.info This reaction has found applications in the synthesis of a variety of carboxylic acid derivatives. In the context of indole chemistry, the Wolff rearrangement of indolyl diazopropanedione derivatives provides a pathway to novel indole-containing structures.
The reaction can be induced thermally, photochemically, or through metal catalysis, with the latter two methods often being preferred due to milder reaction conditions. acs.org The mechanism of the Wolff rearrangement can proceed through either a concerted pathway or a stepwise process involving a carbene intermediate. acs.org The nature of the substituent migrating and the reaction conditions can influence the operative mechanism.
In the case of 3-indolyl α-diazo-β-ketoesters, a notable competition exists between the Wolff rearrangement and N-H insertion reactions when conducted in the presence of amides and catalyzed by dirhodium(II) complexes. The indole moiety has been observed to be more prone to the 1,2-rearrangement characteristic of the Wolff rearrangement compared to a phenyl group under similar conditions.
This competing reaction landscape can be influenced by the electronic properties of the indole ring. For instance, the presence of a strong electron-withdrawing group on the indole nitrogen can effectively suppress the Wolff rearrangement, favoring the N-H insertion pathway.
Table 2: Competing Pathways in the Reaction of 3-Indolyl Diazoketoesters
| Reaction Pathway | Description | Influencing Factors |
|---|---|---|
| Wolff Rearrangement | 1,2-migration to form a ketene intermediate. | Favored by the inherent migratory aptitude of the indole group. |
| N-H Insertion | Insertion of the rhodium carbene into an N-H bond of an amide. | Favored by the presence of a strong electron-withdrawing group on the indole nitrogen. |
The ketene intermediate generated from the Wolff rearrangement of an indolyl diazopropanedione derivative is highly reactive and can be trapped by various nucleophiles. For example, in the presence of water, alcohols, or amines, the corresponding carboxylic acid, ester, or amide derivatives can be formed. nepjol.info
Claisen Rearrangement of 3-Indolyl Alcohols for Indoline Synthesis
The Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, has been ingeniously applied in a dearomative context to access synthetically challenging 2,2-disubstituted indolines from 3-indolyl alcohols. acs.orgnih.gov This dearomative Meerwein–Eschenmoser–Claisen rearrangement provides a robust and efficient method for the construction of these valuable heterocyclic scaffolds, which are present in numerous natural products. acs.org
The reaction proceeds by heating a 3-indolyl alcohol with N,N-dimethylacetamide dimethyl acetal (DMAA), which serves as both a reagent and a solvent in some cases, to afford a γ,δ-unsaturated amide. nih.gov The transformation is characterized by its high yields and, notably, its ability to transfer the chirality from the C3-indolic alcohol to the C2 position of the resulting indoline with high fidelity. acs.org This makes it a powerful tool for the enantioselective synthesis of indolines. acs.org
The scope of this rearrangement is broad, tolerating a variety of substituents on the indole ring and the alcohol side chain. nih.gov Both alkyl and aryl substituents at the carbinol center are well-tolerated. nih.gov Substrates with fused ring systems also undergo the rearrangement, sometimes requiring harsher conditions such as microwave irradiation to achieve high yields. nih.gov
Table 3: Scope of the Dearomative Claisen Rearrangement of 3-Indolyl Alcohols
| Substrate Type | Reaction Conditions | Product | Yield Range (%) | Key Observations |
|---|---|---|---|---|
| C2-unsubstituted 3-indolyl alcohols | Toluene, 110 °C | 2-substituted indolines | 84-98 | Mixture of E/Z isomers, with a preference for the E-isomer. nih.gov |
| C2-substituted 3-indolyl alcohols | Toluene, 110 °C | 2,2-disubstituted indolines | 34-96 | Exclusively E-isomers are formed. nih.gov |
| Fused 3-indolyl alcohols | Microwave, 130 °C | Tricyclic indolines | Up to 96 | Harsher conditions required compared to non-fused systems. nih.gov |
The high diastereoselectivity observed in the rearrangement of C2-substituted substrates is rationalized by a chair-like transition state where the substituent at the benzylic position adopts a pseudo-equatorial orientation to minimize steric strain. nih.gov This predictable stereochemical outcome enhances the synthetic utility of the methodology.
Enzymatic Cascade Synthesis of Related Indoline Derivatives
The application of enzymes in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. In the realm of indole chemistry, enzymatic cascades are being explored for the construction of complex heterocyclic structures, including indoline derivatives. These biocatalytic approaches are inspired by the biosynthetic pathways of natural products and offer a powerful strategy for asymmetric synthesis. nih.goviitj.ac.innih.govacs.org
A recent breakthrough in this area is the development of an engineered enzymatic platform for the synthesis of chiral indolines through an abiological intramolecular C(sp³)–H amination of organic azides. nih.gov This work utilized a directed evolution approach on a cytochrome P450 enzyme, resulting in a variant capable of catalyzing the insertion of an aryl nitrene into an unactivated aliphatic C-H bond to form the indoline ring with good enantioselectivity and catalytic efficiency. nih.gov
This enzymatic C-H amination can be integrated into cascade reactions to further build molecular complexity. For instance, the indoline synthesis can be coupled with other enzymatic transformations, such as those catalyzed by a carbene transferase or a tryptophan synthase, to generate more elaborate and valuable molecules. nih.gov
While the direct enzymatic cascade synthesis of indoline derivatives from precursors structurally similar to this compound is still an emerging area, the principles demonstrated in related systems highlight the immense potential of this approach. For example, enzymatic cascades have been successfully employed in the synthesis of various indole alkaloids, showcasing the ability of enzymes to orchestrate complex multi-step transformations in a single pot. iitj.ac.innih.govacs.org
Table 4: Enzymatic Approaches to Indoline and Related Indole Scaffolds
| Enzymatic Strategy | Enzyme Class | Transformation | Product Type |
|---|---|---|---|
| Intramolecular C-H Amination | Engineered Cytochrome P450 | Aryl nitrene insertion into C(sp³)–H bond | Chiral Indolines nih.gov |
| Photoredox Catalytic Radical Cascade | Not specified | Generation of nitrogen-centered radicals | Indole Alkaloids nih.govacs.org |
| Organocatalysed-domino sequence | Not specified | Intermolecular–intramolecular cycloaddition–cyclization | Indole Tetracycles rsc.org |
The development of such enzymatic cascades for the synthesis of this compound analogues and their corresponding indolines holds promise for the sustainable and efficient production of these compounds with high stereocontrol.
Green Chemistry Approaches in Synthesis
Catalytic Methods and Solvent-Free Conditions for Sustainable Production
The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact and enhance the efficiency of chemical processes. Key strategies in this regard include the use of catalytic methods, solvent-free reaction conditions, and alternative energy sources like microwave irradiation. organic-chemistry.orgmdpi.comresearchgate.netmdpi.com
Catalytic methods are at the forefront of green synthesis, offering high atom economy and reducing the generation of stoichiometric waste. mdpi.com For the synthesis of N-heterocycles, including indoles, a variety of homogeneous and heterogeneous catalysts have been developed. mdpi.com These catalysts can be recycled and reused, further enhancing the sustainability of the process. Examples include the use of metal-catalyzed acceptorless coupling reactions and one-pot multi-component reactions that build molecular complexity in a single step. mdpi.com
Solvent-free synthesis, often coupled with microwave irradiation, presents a significant advancement in green chemistry. nepjol.infoorganic-chemistry.orgresearchgate.netsciforum.net By eliminating the need for organic solvents, this approach reduces waste, minimizes health and safety hazards, and can lead to shorter reaction times and improved yields. organic-chemistry.org The solid-state reaction between anilines and phenacyl bromides to produce 2-arylindoles under microwave irradiation is a prime example of a successful solvent-free method. organic-chemistry.org
Table 5: Green Chemistry Approaches in Indole Synthesis
| Green Approach | Methodology | Advantages | Example Application |
|---|---|---|---|
| Catalytic Methods | Homogeneous and heterogeneous catalysis, one-pot reactions. mdpi.com | High atom economy, catalyst recyclability, reduced waste. mdpi.com | Metal-catalyzed synthesis of N-heterocycles. mdpi.com |
| Solvent-Free Conditions | Solid-state reactions, often with microwave assistance. nepjol.infoorganic-chemistry.orgresearchgate.netsciforum.net | Elimination of organic solvents, reduced waste, shorter reaction times, improved yields. organic-chemistry.org | Microwave-assisted Bischler indole synthesis. organic-chemistry.org |
| Alternative Energy Sources | Microwave irradiation. organic-chemistry.orgresearchgate.netmdpi.com | Rapid heating, shorter reaction times, often higher yields. mdpi.com | Microwave-assisted Friedel–Crafts acylation of 5-bromoindole. mdpi.com |
The application of these green chemistry principles to the synthesis of this compound and its analogues is an active area of research. For instance, the regioselective acylation of substituted indoles can be achieved under solvent-free conditions using microwave-assisted Friedel-Crafts reactions. mdpi.com This approach not only aligns with green chemistry principles but also offers a rapid and efficient route to functionalized indole derivatives.
Biological and Biomedical Research Applications
Investigation as a Precursor or Intermediate for Bioactive Compounds
N-Methyl-3-indoleglyoxylic acid serves as a valuable precursor and intermediate in the synthesis of a variety of bioactive compounds. Its indole (B1671886) core and reactive glyoxylic acid moiety make it a versatile building block for creating complex molecules with applications in pharmaceuticals and agrochemicals.
Synthesis of Pharmaceutical Compounds
The indole-3-glyoxylamide structure, derived from indole-3-glyoxylic acids, is a key scaffold in the development of new pharmaceutical agents. ajprd.com Synthetic indolylglyoxyl amides have been identified as a novel class of microtubule destabilizing anticancer agents. ajprd.com One of the most active derivatives in this class is Indibulin (N-(pyridine-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide), which has shown promising in vitro activity against various cancer cell lines, including ovarian, glioblastoma, and pancreatic cancers. ajprd.com Substituted indolylglyoxylamides have also been investigated for other therapeutic applications, exhibiting anxiolytic, antiprion, and anti-HIV activity. ajprd.comresearchgate.net The versatility of the indole-3-glyoxylamide structure makes it an attractive starting point for the development of potential therapeutic agents. ajprd.com
Development of Indole-Based Pharmaceuticals and Agrochemicals
The indole nucleus is a prominent feature in many biologically active molecules, and this compound is a key starting material for creating derivatives with pharmaceutical and agrochemical potential. In the realm of agrochemicals, indole compounds are known to have plant growth regulating, antifungal, and antibacterial activities. researchgate.net For instance, Indole-3-acetic acid is a well-known plant growth regulator. researchgate.net While direct applications of this compound in agrochemicals are not extensively detailed in the provided research, its structural similarity to active indole compounds suggests its potential as a precursor for novel pesticides and plant growth regulators.
In pharmaceuticals, the indole structure is present in a wide array of drugs. The modification of the indole core, a process for which this compound is a suitable starting material, allows for the synthesis of compounds with diverse biological activities. The development of indole-based pharmaceuticals often involves creating derivatives that can act as antimicrobial, anticancer, or antiviral agents. nih.gov
Intermediate in the Synthesis of Tryptamines
This compound can serve as an intermediate in the synthesis of N-methylated tryptamine derivatives. A common synthetic route to tryptamines involves the reaction of an indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. google.comgoogle.com This intermediate can then be reacted with an amine, followed by reduction, to yield the desired tryptamine.
For the synthesis of N,N-dimethyltryptamine (DMT), for example, a related starting material, 5-methoxy-1H-indole, is reacted with oxalyl chloride to produce an acid chloride intermediate, which is then reacted with dimethylamine to form a ketoamide. google.comgoogle.com This ketoamide is subsequently reduced to yield 5-MeO-DMT. A similar pathway starting with N-methyl-indole would logically proceed through an this compound derivative to produce N-methylated tryptamines.
| Starting Material | Intermediate | Final Product Class |
| N-Methyl-indole | N-Methyl-3-indoleglyoxylyl chloride | N-Methylated Tryptamines |
| Indole | Indol-3-ylglyoxylyl chloride | Tryptamines |
| 5-Methoxy-1H-indole | 5-Methoxy-indol-3-ylglyoxylyl chloride | 5-Methoxy-Tryptamines |
Precursor for Tryptophol Derivatives
A process for preparing tryptophol derivatives involves the reduction of 3-indoleglyoxylic acid esters or acid halides. google.com This method utilizes an alkali metal borohydride, such as sodium borohydride, as the reducing agent in a suitable solvent like an alcohol or ether. google.com This is considered an advantageous alternative to using more hazardous reducing agents like lithium aluminium hydride. google.com The resulting tryptophol derivatives are useful as intermediates for pharmacologically active compounds. google.com Tryptophol itself is a precursor to a number of bioactive compounds, including antimigraine drugs of the triptan family and the antiadrenergic agent indoramine. researchgate.net
Synthesis of Glyoxyl Analogs of Indole Phytoalexins as Anticancer Agents
Glyoxyl analogs of naturally occurring indole phytoalexins have been synthesized and evaluated for their anticancer activity. researchgate.netresearchgate.net Phytoalexins are antimicrobial compounds produced by plants in response to stress. The synthesis of these analogs, such as those of brassinin, 1-methoxybrassinin, and brassitin, utilizes (1H-indol-3-yl)glyoxyl chlorides as key starting materials. researchgate.netresearchgate.net These acid chlorides are derived from the corresponding indole-3-glyoxylic acids.
The synthesized glyoxyl analogs were tested for their antiproliferative activity against a panel of human cancer cell lines, including:
Jurkat (T-cell acute lymphoblastic leukemia) researchgate.netresearchgate.net
MCF-7 (breast adenocarcinoma, estrogen receptor-positive) researchgate.netresearchgate.net
MDA-MB-231 (breast adenocarcinoma, estrogen receptor-negative) researchgate.netresearchgate.net
HeLa (cervical adenocarcinoma) researchgate.netresearchgate.net
A-549 (lung adenocarcinoma) researchgate.netresearchgate.net
Research has shown that some of these novel analogs exhibit significant antiproliferative and cytotoxic activity, with some compounds showing greater potency than the reference antitumor compound, cisplatin, and demonstrating selectivity against cancer cells compared to non-malignant cells. nih.govnih.gov For instance, glyoxyl analogs of 1-methoxybrassenin B were found to have the highest potency, with IC50 values ranging from 3.3 to 66.1 μmol/L. researchgate.netresearchgate.net
Table of Tested Cancer Cell Lines
Preparation of Fuconojirimycin Derivatives as Alpha-Fucosidase Inhibitors
Deoxyfuconojirimycin and its derivatives are known to be potent and specific inhibitors of the enzyme α-L-fucosidase. researchgate.net L-fuco-nojirimycin, for example, is a very potent inhibitor with a Ki value of 1 nM. nih.gov The inhibitory mechanism is thought to involve the formation of an ion-pair between the protonated inhibitor and a carboxylate group in the active site of the enzyme. researchgate.net While N-methylation of deoxyfuconojirimycin has been studied and shown to have little effect on its competitive inhibition of α-L-fucosidase, the synthesis of these iminosugar derivatives does not typically involve this compound as a precursor. researchgate.net The synthetic pathways for fuconojirimycin and its analogs generally start from carbohydrate precursors like D-mannose.
Interactions with Biological Systems and Pharmacological Potential
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, including this compound, exhibit a wide range of biological activities.
Sortase A (SrtA) is a bacterial enzyme crucial for the anchoring of virulence factors to the cell wall of Gram-positive bacteria, making it an attractive target for the development of anti-infective agents. Derivatives of 3-indoleglyoxylic acid have been investigated as potential inhibitors of Staphylococcus aureus SrtA (Sa-SrtA).
Studies on the structure-activity relationships (SAR) of 3-indoleglyoxylic acid derivatives as Sa-SrtA inhibitors have revealed critical insights into the molecular features required for inhibitory activity. Research has shown that compounds derived from indole and 2-methylindole exhibit potent inhibitory properties, with IC50 values in the micromolar range nih.gov. However, the substitution on the indole nitrogen has a significant impact on the inhibitory potential.
A key finding is that N-methylation of the indole ring in these derivatives leads to a decrease in their inhibitory activity against SrtA. This suggests that the NH group of the indole is important for the compound's interaction with the enzyme's active site. The N-methyl derivatives of active inhibitors were found to be significantly less potent or even inactive. This underscores the importance of the unsubstituted indole nitrogen for effective SrtA inhibition within this class of compounds.
| Compound Series | Modification | Effect on SrtA Inhibition |
| 3-Indoleglyoxylic Acid Derivatives | Indole and 2-methylindole | Potent inhibition |
| 3-Indoleglyoxylic Acid Derivatives | N-methylindole | Decreased or no inhibition |
Indole-3-acetic acid (IAA) is a primary auxin, a class of phytohormones that play a central role in regulating plant growth and development nih.govnih.gov. The methylation of auxins is a known biological process that helps maintain auxin homeostasis, which is crucial for proper plant development pnas.org. While direct studies on the phytohormone activity of this compound are limited, the established role of auxin methylation suggests that this compound could have a regulatory function in plant physiology pnas.org.
Stolonines are natural products that are conjugates of 3-indoleglyoxylic acid with taurine. These compounds have demonstrated notable biological effects on cancer cells. Specifically, certain stolonines have been shown to increase cell size, induce elongation of mitochondrial texture, and cause apoptosis in prostate cancer cells.
While these effects are attributed to the complete stolonine molecule, the 3-indoleglyoxylic acid moiety is a significant structural component. This suggests that derivatives of 3-indoleglyoxylic acid, potentially including its N-methylated form, could serve as precursors or analogs for the development of novel anti-cancer agents that target mitochondrial function and induce programmed cell death. The induction of apoptosis is a key mechanism for many chemotherapeutic agents, and the ability of stolonines to modulate mitochondrial morphology and trigger this pathway is a promising area of research.
The immune system is a complex network of cells and signaling molecules, and indole derivatives have been shown to possess immunomodulatory properties. Interleukin-17 (IL-17) is a pro-inflammatory cytokine produced by Th17 cells, a subset of T helper cells, and plays a critical role in various autoimmune and inflammatory diseases nih.govresearchgate.net.
Studies have demonstrated that certain indole compounds can suppress the differentiation of Th17 cells and consequently reduce the production of IL-17 nih.govresearchgate.net. This effect is often mediated through the activation of the aryl hydrocarbon receptor (AhR) nih.gov. While direct evidence for this compound's effect on IL-17 is not yet established, the known immunomodulatory activity of other indole derivatives suggests that it could potentially influence T-cell differentiation and cytokine production. The suppression of pro-inflammatory cytokines like IL-17 is a key therapeutic strategy for many inflammatory conditions, indicating a potential avenue for the pharmacological application of this compound and related compounds.
Analytical Methodologies and Quality Control for Indoleglyoxylic Acid Derivatives
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures containing indoleglyoxylic acid derivatives. Its high resolving power allows for the isolation of target analytes from intricate matrices such as biological fluids and reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment and quantification of indole (B1671886) compounds. nih.gov Reversed-phase HPLC, often using a C18 column, is the most common approach for separating these molecules. mdpi.comhmdb.ca The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing an acid like acetic acid or trifluoroacetic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. nih.govmdpi.com
For quantification, various detectors can be employed. UV detectors are commonly used, as the indole ring possesses a strong chromophore, with detection wavelengths typically set around 280 nm. mdpi.com For enhanced sensitivity and specificity, fluorescence detectors are an excellent choice, as indole derivatives are naturally fluorescent. nih.govhmdb.ca The excitation is often set near 280 nm and emission is monitored around 350-360 nm. nih.govhmdb.ca This method allows for detection limits in the picomole range. frontiersin.org The reliability and speed of HPLC make it an invaluable tool for quality control in the manufacturing of pharmaceutical intermediates and for quantitative studies in biological samples. frontiersin.orgnih.gov
To ensure accuracy, an internal standard, such as indole-3-propionic acid (IPA), may be used to correct for variations in sample preparation and injection volume. hmdb.ca Method validation is crucial and involves assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
Table 1: Examples of HPLC Parameters for Indole Derivative Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Indole-3-acetic acid, Indole-3-glyoxylic acid, Indole-3-aldehyde | C18 | Gradient of 1% acetic acid and 100% acetonitrile | Photodiode Array (PDA) at 280 nm | mdpi.com |
| Indole-3-acetic acid (IAA) and related compounds | Reversed Phase C18 | Gradient of acetic acid/water and acetonitrile/water | Fluorimetric (Ex: 280 nm, Em: 350 nm) | nih.gov |
| Indole-3-acetic acid (IAA) | Reverse phase C18 | Methanol or acetonitrile as eluent | Fluorescence (Ex: 282 nm, Em: 360 nm) | hmdb.ca |
| N-methyl-D-aspartate (NMDA) and other N-methylated amino acids | ODS-Hypersil reversed phase | Gradient of 0.11% TFA in water and 0.11% TFA in MeCN | UV at 340 nm (after derivatization) | frontiersin.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. For non-volatile compounds like indoleglyoxylic acid and its derivatives, a chemical derivatization step is necessary to increase their volatility and thermal stability. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to convert acidic protons into less polar silyl ethers and esters. Another approach involves esterification using alkyl chloroformates, which has the advantage of being performed in an aqueous solution.
Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint." For instance, the mass spectrum of indole-3-glyoxylic acid shows a characteristic molecular ion peak at m/z 189. mdpi.com By comparing the fragmentation pattern and retention time with those of authentic standards or library spectra, the identity of metabolites can be unequivocally confirmed. mdpi.com Isotope dilution GC-MS, which uses stable isotope-labeled internal standards, is considered a gold standard for accurate quantification.
Table 2: GC-MS Fragmentation Data for Indole Metabolites
| Metabolite | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|
| Indole-3-acetic acid | 175 | 130 (quinolinium ion) | mdpi.com |
| Indole-3-glyoxylic acid | 189 | 144, 116, 89, 63 | mdpi.com |
| Indole-3-aldehyde | 144 | 116, 89, 63 | mdpi.com |
Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in analytical separation science, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This technique is particularly well-suited for metabolomics, the comprehensive analysis of all metabolites in a biological sample.
In UPLC, the use of smaller stationary phase particles (typically sub-2 µm) allows for more efficient separation of complex mixtures, such as urine or plasma. The eluent from the UPLC column is directed into a tandem mass spectrometer (MS/MS). The first mass spectrometer selects a precursor ion (e.g., the molecular ion of N-Methyl-3-indoleglyoxylic acid), which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, enabling the detection and quantification of low-abundance metabolites even in highly complex matrices. UPLC-MS/MS has been successfully applied to identify various indole derivatives in metabolomic studies, helping to uncover biomarkers for diseases.
Spectroscopic Techniques for Quality Control
Spectroscopic methods are indispensable for the structural elucidation and routine quality control of pharmaceutical compounds, providing direct information about the molecule's chemical structure and functional groups.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the quality control of pharmaceutical intermediates like this compound.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum. For an indoleglyoxylic acid derivative, one would expect to see characteristic absorption bands for the N-H or N-CH₃ group, the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch, as well as absorptions related to the aromatic indole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, offers a detailed picture of the molecular structure. It provides information on the number and types of hydrogen and carbon atoms, their chemical environment, and their connectivity within the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the N-methyl protons, the aromatic protons on the indole ring, and the exchangeable carboxylic acid proton. The chemical shifts and coupling patterns of these signals are used to confirm that the correct molecular structure has been synthesized and that the sample is free from significant impurities. ChemicalBook provides access to reference spectra for Indole-3-glyoxylic acid, which serve as a benchmark for quality control.
Environmental Monitoring and Assessment
Indole and its derivatives are widely distributed in the environment, originating from both natural processes, such as the bacterial degradation of tryptophan, and industrial activities. mdpi.com Given their biological activity, monitoring their presence and fate in environmental compartments like soil and water is important. While specific data on this compound is limited, the analytical methods developed for other indole compounds are directly applicable.
The analysis of environmental samples often presents challenges due to the low concentrations of analytes and the complexity of the sample matrix. Therefore, a sample preparation step, such as solid-phase extraction (SPE), is typically required to concentrate the analytes and remove interfering substances.
For the final analysis, GC-MS is a frequently used technique. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only a few characteristic ions for the target compound are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced. This allows for the reliable detection and quantification of trace levels of indole derivatives in environmental samples, which is crucial for assessing potential ecological impacts and understanding their environmental degradation pathways.
Use in Studies Assessing Pollutant Impact on Plant Systems
Extensive research into the effects of environmental pollutants on plant physiology has revealed significant alterations in various metabolic pathways. One area of growing interest is the impact of pollutants on the biosynthesis and degradation of indole derivatives, a class of compounds crucial for plant growth, development, and stress responses. While the roles of prominent indole compounds like indole-3-acetic acid (IAA) in mediating plant responses to stressors such as heavy metals and air pollutants are well-documented, specific research on this compound in this context is not available in the current body of scientific literature.
General studies have shown that exposure to pollutants can disrupt the delicate balance of auxin homeostasis in plants. nih.govnih.gov Heavy metals, for instance, have been demonstrated to differentially affect the accumulation and distribution of auxin, leading to a variety of morphological and physiological changes. nih.gov These stressors can alter the expression of genes related to auxin biosynthesis, transport, and signaling, as plants attempt to adapt to the adverse conditions. nih.govnih.gov
The broader family of indole compounds, from which this compound is derived, is known to be integral to plant defense mechanisms against both biotic and abiotic stresses. rug.nloup.com For example, the accumulation of certain indole alkaloids has been observed in plants subjected to UV-B irradiation, indicating a role for the indole metabolic pathway in responding to environmental stressors.
Despite the established importance of indole metabolism in plant stress physiology, direct studies focusing on the quantification or functional analysis of this compound or its immediate precursor, 3-indoleglyoxylic acid, as a specific biomarker or response molecule to pollutant exposure are currently absent from published research. The following table illustrates the general effects of certain pollutants on related indole compounds, highlighting the need for further research into more specific derivatives.
Table 1: Documented Effects of Pollutants on Indole Compounds in Plants
| Pollutant/Stress | Plant Species | Observed Effect on Indole Metabolism | Reference |
| Heavy Metals (Pb, Cd, Hg, Ni, Zn, Co, Cu) | Arabidopsis thaliana | Altered auxin (IAA) accumulation and distribution; differential regulation of auxin-related genes. | nih.gov |
| Copper (Cu) | Spinach (Spinacia oleracea) | Exogenous IAA application alleviated Cu toxicity by enhancing antioxidant systems. | |
| Arsenate (As(V)) | Tomato (Lycopersicon esculentum) | NO-mediated reduction of As(V) toxicity involves IAA as a downstream signal. | |
| Drought Stress | White Clover (Trifolium repens) | Exogenous IAA application improved drought tolerance by modulating endogenous hormone levels and gene expression. | nih.gov |
This table is based on research on indole-3-acetic acid (IAA) and general indole metabolism due to the lack of specific data for this compound.
Research Findings:
Current research on the interplay between pollutants and plant indole metabolism has largely concentrated on the primary auxin, IAA. Studies have consistently shown that environmental stressors disrupt IAA levels, which in turn affects plant growth and development. nih.govnih.gov For instance, in Arabidopsis thaliana, exposure to various heavy metals led to significant changes in the expression of 27 genes involved in auxin homeostasis. nih.gov This indicates a complex regulatory network that plants employ to manage stress, a network in which various indole derivatives likely play a role.
While no direct research links this compound to pollutant impact assessment, the study of its parent compound, 3-indoleglyoxylic acid, has also been limited in this specific area. The analytical methods for detecting and quantifying a wide range of plant metabolites, including indole derivatives, are well-established, suggesting that the absence of data is likely due to a lack of specific research focus rather than technical limitations.
Future research may benefit from exploring the profiles of a wider array of indole derivatives, including N-methylated and glyoxylic acid forms, in plants subjected to various pollutants. Such studies could reveal novel biomarkers for assessing environmental stress and provide a more comprehensive understanding of the intricate biochemical responses of plants to pollution.
Q & A
Basic: What are the established synthetic routes for N-methyl-3-indoleglyoxylic acid, and how do reaction conditions influence yield?
This compound is typically synthesized via alkylation of 3-indoleglyoxylic acid (CAS 1477-49-2) using methylating agents such as methyl iodide or dimethyl sulfate. Key steps include:
- Methylation : Conducted under alkaline conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF to prevent hydrolysis .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >97% purity .
Yield optimization requires precise control of temperature (0–25°C), stoichiometric excess of methylating agent (1.2–1.5 equivalents), and inert atmosphere to avoid side reactions .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H NMR (CDCl₃ or DMSO-d₆) identifies the methyl group (δ ~3.2–3.5 ppm) and indole protons (δ 6.8–8.1 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170–175 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (203.1941 g/mol) and fragmentation patterns .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and N–H (~3400 cm⁻¹) confirm functional groups .
Advanced: How does N-methylation alter the bioactivity of 3-indoleglyoxylic acid derivatives in anticancer research?
N-Methylation enhances lipophilicity and metabolic stability compared to non-methylated analogs, improving cellular uptake. For example:
- Anticancer Agents : Methylated derivatives show increased potency against α-Fucosidases (IC₅₀ reduced by 30–40% vs. non-methylated forms) by enhancing binding to hydrophobic enzyme pockets .
- Structure-Activity Relationship (SAR) : Computational docking studies (e.g., AutoDock Vina) reveal that the methyl group reduces steric hindrance, facilitating interactions with catalytic residues .
Advanced: What mechanisms underlie the enzyme inhibition properties of this compound derivatives?
- Competitive Inhibition : Derivatives like fuconojirimycin analogs bind α-Fucosidases’ active sites, mimicking transition states. Kinetic assays (e.g., Lineweaver-Burk plots) confirm competitive inhibition (Ki ~0.8–1.2 µM) .
- Allosteric Modulation : Methylation at the indole nitrogen induces conformational changes in enzyme tertiary structure, as shown via X-ray crystallography .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MTT for cytotoxicity) and normalize for variables like cell line specificity or solvent effects .
- Dose-Response Curves : Replicate experiments with gradient concentrations (0.1–100 µM) to identify IC₅₀ consistency .
- Computational Validation : Use molecular dynamics simulations to predict binding affinities under varying conditions .
Methodological: What strategies optimize cyclization reactions using this compound?
- Catalyst Selection : Pd(OAc)₂ or CuI accelerates intramolecular cyclization (e.g., oxazinin-3 synthesis) with yields >75% .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like DBU improve reaction rates .
- Temperature Control : Reactions at 60–80°C minimize byproduct formation during heterocycle synthesis .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the C-2 carbonyl is more reactive toward Grignard reagents than the indole nitrogen .
- Molecular Dynamics : Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., THF vs. acetonitrile) .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
